molecular formula C10H10ClNOS B15174760 4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride

4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B15174760
M. Wt: 227.71 g/mol
InChI Key: HEHZBBWTTJZVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride is a chemical compound supplied for research use only (RUO). This product is strictly intended for laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Thiazole derivatives are a significant class of heterocyclic compounds renowned for their diverse biological activities and applications in scientific research. Compounds within this class, particularly those with methoxyphenyl substituents, are frequently investigated as key intermediates and building blocks in medicinal chemistry. They serve as privileged scaffolds in the development of potential therapeutic agents, with documented research exploring their antimicrobial, antifungal, and anticancer properties . The structural features of this molecule make it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies, allowing researchers to develop novel enzyme inhibitors and receptor ligands . In organic synthesis, this thiazole hydrochloride salt can undergo various reactions, facilitating the creation of more complex molecules for industrial and materials science applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C10H9NOS.ClH/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9;/h2-7H,1H3;1H

InChI Key

HEHZBBWTTJZVQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thioamide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl thiazoles.

Scientific Research Applications

4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Structural Variations in Thiazole Derivatives

Thiazole derivatives differ primarily in substituents on the thiazole ring and the aryl groups attached. Key structural distinctions include:

  • Substituent Position : The position of methoxy (e.g., 2- vs. 4-methoxyphenyl) and halogens (e.g., Cl, Br) on the phenyl ring.
  • Thiazole Modifications : Addition of chloromethyl, nitro, or alkyl groups on the thiazole core.
Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Name Thiazole Substituents Phenyl Substituents Key Features Reference
4-(2-Methoxyphenyl)-1,3-thiazole HCl None 2-Methoxy Base structure
EMAC2056 4-(4-Methoxyphenyl) 2-Methoxy-5-phenyl Bromide salt, dual antiviral
EMAC2067 4-(4-Nitrophenyl) 2-Methoxy-5-(2-bromophenyl) High melting point (233°C)
4-(Chloromethyl)-2-(2-methoxyphenyl)... Chloromethyl 2-Methoxy Enhanced reactivity
HBK15 (Piperazine derivative) N/A (Piperazine core) 2-Methoxy Dopamine D3 receptor ligand

Physicochemical Properties

  • Melting Points : Derivatives with nitro or halogen substituents (e.g., EMAC2067, EMAC2069) exhibit higher decomposition temperatures (225–237°C) compared to simpler methoxy analogs .
  • Solubility : The hydrochloride salt form of 4-(2-methoxyphenyl)-1,3-thiazole improves aqueous solubility, critical for bioavailability. Chloromethyl-substituted analogs may show reduced solubility due to increased hydrophobicity .
Antiviral Activity
  • EMAC2056 and EMAC2057 : Demonstrated dual inhibition of HIV-1 reverse transcriptase, attributed to the 4-methoxyphenyl and hydrazine moieties enhancing binding affinity .
  • 1,3-Thiazole vs. 1,3,4-Thiadiazole : Thiazoles generally exhibit superior inhibitory activity over thiadiazoles due to optimal electronic and steric effects .
Antibacterial Activity
  • Chlorosubstituted Aryl Thiazoles (e.g., 8d2): Showed potent activity against Staphylococcus aureus and E. coli, with nanoparticles enhancing efficacy via improved cellular uptake .
  • 4-Methyl-Thiazole Derivatives : Higher activity than thienyl-substituted analogs, suggesting alkyl groups enhance membrane penetration .
Receptor Binding
  • HBK15 and BP897 : Piperazine-thiazole hybrids act as dopamine D3 receptor ligands, where the 2-methoxyphenyl group contributes to receptor specificity .

Key Advantages and Limitations

  • Advantages :
    • The 2-methoxy group enhances electronic effects, improving target interaction.
    • Hydrochloride salt form ensures stability and solubility.
  • Limitations :
    • Halogenated analogs (e.g., EMAC2067) may exhibit toxicity.
    • Bulky substituents (e.g., nitro groups) can reduce bioavailability.

Q & A

Q. Why do some studies report negligible cytotoxicity while others show moderate toxicity in cell models?

  • Methodological Answer: Toxicity (e.g., IC50 50–100 µM) depends on cell type (e.g., primary vs. cancer cells) and exposure duration (24 vs. 72 hrs). Perform MTT assays with viability normalization to untreated controls. Confirm apoptosis via flow cytometry (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

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